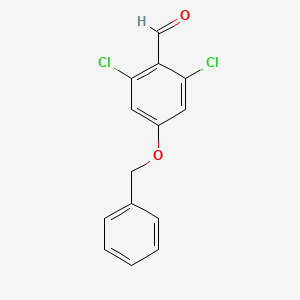
N-(cyclohexylmethyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(cyclohexylmethyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H26N2O3S2 and its molecular weight is 418.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of related (oxothiazolidin-2-ylidene)acetamides has provided insights into the structural characterization of such compounds. This analysis is crucial for understanding the molecular geometry, electronic structure, and potential interactions with biological targets. For instance, the crystal structures of two similar acetamides, including a (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, were described, offering a comparison with related structures, which can aid in the design of new compounds with improved efficacy and specificity (Galushchinskiy et al., 2017).
Antimicrobial Activities
The synthesis and evaluation of thiazole derivatives, including structures analogous to the compound , have shown antimicrobial activities. These studies contribute to the development of new antimicrobial agents that could address the increasing resistance to existing antibiotics. For example, new approaches for the synthesis of thiazoles and their fused derivatives have been explored for their antimicrobial activities, demonstrating the potential of such compounds in treating bacterial and fungal infections (Wardkhan et al., 2008).
Antitumor Activities
Research into the antitumor activities of thiazole-based compounds, including those structurally related to N-(cyclohexylmethyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide, is a significant area of interest. These compounds have been evaluated for their efficacy against various cancer cell lines, with some showing promising results. The study of such compounds aids in the identification and development of new antitumor agents that can be used in cancer therapy. For instance, the synthesis and antitumor activity evaluation of new thiazole, bisthiazole, and other derivatives have been conducted, highlighting the potential therapeutic applications of these compounds (Albratty et al., 2017).
Coordination Complexes and Antioxidant Activity
The formation of coordination complexes using thiazole-acetamide derivatives and their evaluation for antioxidant activity represents another area of application. These complexes have been studied for their potential therapeutic benefits, particularly in combating oxidative stress-related diseases. The synthesis and characterization of such complexes, along with their antioxidant activities, are crucial for understanding their mechanism of action and potential use as antioxidant agents. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, indicating their potential utility in medical applications (Chkirate et al., 2019).
properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-26-18-9-7-16(8-10-18)19(24)14-28-21-23-17(13-27-21)11-20(25)22-12-15-5-3-2-4-6-15/h7-10,13,15H,2-6,11-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOMZLUEDFGCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2699203.png)
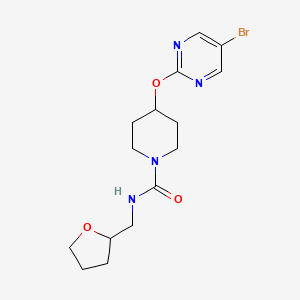
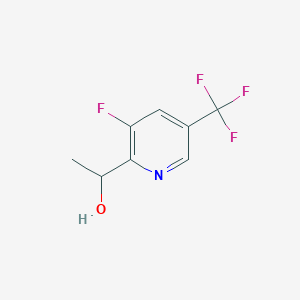
![2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2699207.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)

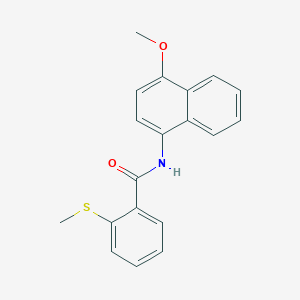

![N-Cyclopentyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2699214.png)


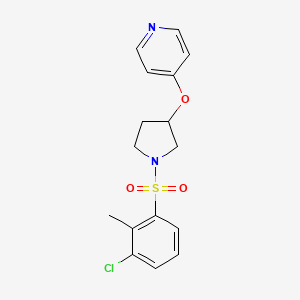
![2-[(Propylsulfonyl)amino]benzoic Acid](/img/structure/B2699224.png)
